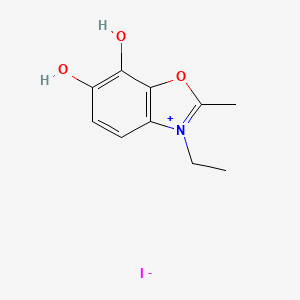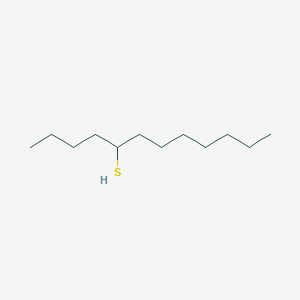![molecular formula C13H25O3PS4 B14268765 Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate CAS No. 153879-56-2](/img/structure/B14268765.png)
Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is an organophosphorus compound characterized by its unique structure, which includes two butylsulfanyl groups and a dithiol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate typically involves the reaction of appropriate dithiol and phosphonate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the dithiol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine oxides. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: An organophosphorus compound with similar reactivity but different structural features.
Dimethyl phosphonate: Another phosphonate ester with distinct applications and properties.
Bis(diphenylphosphino)-9,9-dimethylxanthene: A bidentate ligand used in catalysis with different functional groups.
Uniqueness
Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is unique due to its combination of butylsulfanyl groups and a dithiol ring, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents.
Eigenschaften
CAS-Nummer |
153879-56-2 |
|---|---|
Molekularformel |
C13H25O3PS4 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
4,5-bis(butylsulfanyl)-2-dimethoxyphosphoryl-1,3-dithiole |
InChI |
InChI=1S/C13H25O3PS4/c1-5-7-9-18-11-12(19-10-8-6-2)21-13(20-11)17(14,15-3)16-4/h13H,5-10H2,1-4H3 |
InChI-Schlüssel |
LOSJLEKQQWLOPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(SC(S1)P(=O)(OC)OC)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
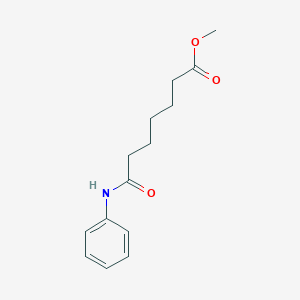
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
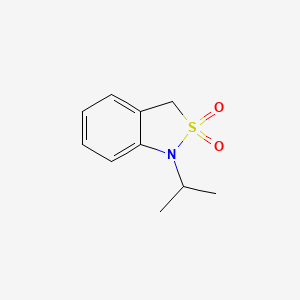
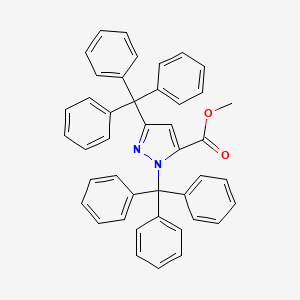
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
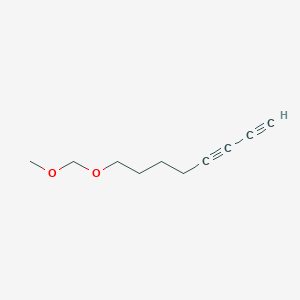
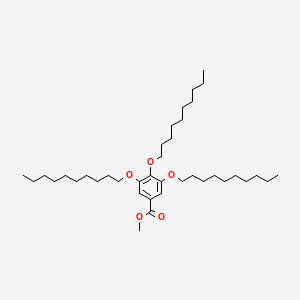
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
